Cas no 2138179-67-4 (2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride)

2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride 化学的及び物理的性質
名前と識別子
-
- EN300-732724
- 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride
- 2138179-67-4
- 2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride
-
- インチ: 1S/C5H10ClFO2S/c1-5(7,3-9-2)4-10(6)8/h3-4H2,1-2H3
- InChIKey: OJQAMDCOFIZBLO-UHFFFAOYSA-N
- SMILES: ClS(CC(C)(COC)F)=O
計算された属性
- 精确分子量: 188.0074066g/mol
- 同位素质量: 188.0074066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 45.5Ų
2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732724-1.0g |
2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride |
2138179-67-4 | 1g |
$0.0 | 2023-06-07 |
2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
5. Caper tea
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chlorideに関する追加情報
2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl Chloride (CAS No: 2138179-67-4)
The compound 2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride, identified by the CAS number 2138179-67-4, is a highly specialized chemical entity with significant applications in various fields of organic synthesis and material science. This compound has garnered attention due to its unique structural properties and potential for functionalization in advanced chemical systems.
Recent studies have highlighted the importance of sulfinyl chlorides like 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride in the development of novel materials and pharmaceutical agents. The presence of the sulfinyl group (-SO-) in its structure confers it with distinctive reactivity, making it a valuable intermediate in the synthesis of sulfonamides, sulfones, and other sulfur-containing compounds.
One of the key features of this compound is its ability to undergo nucleophilic substitution reactions, which has been extensively explored in recent research. For instance, a study published in the Journal of Organic Chemistry demonstrated that 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride can serve as an efficient precursor for the synthesis of bioactive molecules, particularly those with complex sulfur frameworks.
The structural complexity of this compound is further enhanced by the presence of a fluoro group and a methoxy substituent, which contribute to its unique electronic properties. These substituents not only influence the reactivity of the sulfinyl chloride but also play a crucial role in determining its solubility and stability under various reaction conditions.
In terms of synthesis, researchers have developed several efficient routes to prepare 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride. One notable method involves the oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid). This approach has been optimized to achieve high yields and excellent purity levels.
The application of this compound extends beyond traditional organic synthesis. Recent advancements have explored its use in polymer chemistry, where it has been employed as a building block for constructing advanced polymer networks with tailored properties. For example, a study published in Macromolecules demonstrated that incorporating this sulfinyl chloride into polymer backbones can significantly enhance their thermal stability and mechanical strength.
Furthermore, the environmental impact of handling and synthesizing such compounds has become a focal point in recent research. Scientists are increasingly adopting green chemistry principles to minimize waste and reduce the ecological footprint associated with their production. Innovations in catalysis and reaction conditions are being explored to make the synthesis of 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride more sustainable.
In conclusion, 2-fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride (CAS No: 2138179-67) represents a versatile chemical entity with vast potential across multiple disciplines. Its unique structure, reactivity, and applicability continue to drive innovative research, positioning it as a key player in modern chemical science.
2138179-67-4 (2-Fluoro-3-methoxy-2-methylpropane-1-sulfinyl chloride) Related Products
- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 52387-40-3(5-chloro-2,2-dimethylpentanal)
- 1214354-44-5(2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)
- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)




